molecular formula C9H14O6 B154346 1,1,3-Propanetricarboxylic acid, trimethyl ester CAS No. 1733-16-0

1,1,3-Propanetricarboxylic acid, trimethyl ester

Cat. No. B154346
CAS RN: 1733-16-0
M. Wt: 218.2 g/mol
InChI Key: NTXSDWDNMMMUIO-UHFFFAOYSA-N
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Description

“1,1,3-Propanetricarboxylic acid, trimethyl ester” is a chemical compound with the formula CH₃OOCCH₂CH(COOCH₃)CH₂COOCH₃ . It is also known as "Tricarballylic acid trimethyl ester" .

Scientific Research Applications

Lubricant Properties

1,1,3-Propanetricarboxylic acid, trimethyl ester, as part of a class of esters, has been studied for its lubricating properties. Research indicates that these esters, compared to classical esters, show equivalent or superior wear and friction properties. They also provide a wider range of viscosity and demonstrate high oxidative stability, excellent biodegradability, and potentially low toxicity, making them strong candidates for use in industries like food, pharmaceutical, and cosmetics, where lubricants may come into contact with humans or animals (Havet et al., 2001).

Esterification Processes

The esterification of various acids using triethyl orthoacetate or trimethyl orthoacetate has been explored in an environmentally friendly process. This method, utilizing ionic liquids, efficiently produces methyl esters, highlighting the versatility and potential of 1,1,3-Propanetricarboxylic acid, trimethyl ester in synthetic chemistry (Yoshino et al., 2006).

Chemical Analysis and Synthesis

In the realm of chemical analysis, methods have been developed for the quantitative determination of citric acid esters, including 1,1,3-Propanetricarboxylic acid, trimethyl ester. This includes techniques like gas chromatographic analysis, highlighting the compound's importance in chemical research and industry (Sushkova et al., 2019).

Polymer Chemistry

This compound also finds application in the synthesis and characterization of polymers. For example, aromatic poly(ester-imide)s containing ether group have been developed using diacid monomers, including 1,1,3-Propanetricarboxylic acid, trimethyl ester derivatives. These polymers exhibit useful thermal properties and solubility in common organic solvents (Faghihi et al., 2010).

Environmental Chemistry

Research in environmental chemistry has explored 1,1,3-Propanetricarboxylic acid, trimethyl ester's role as a "green" and nontoxic alternative to conventional solvents. Its potential for CO2 absorption and compatibility with biodegradable processes has been studied, indicating its significance in sustainable chemistry (Flowers et al., 2017).

Thermal Oxidation Resistance

The resistance of esters of this compound to thermal oxidation has been compared with nonfluorinated analogs, underscoring its utility in applications requiring thermal stability (Gorbunova et al., 2006).

properties

IUPAC Name

trimethyl propane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-13-7(10)5-4-6(8(11)14-2)9(12)15-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXSDWDNMMMUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061930
Record name 1,1,3-Propanetricarboxylic acid, trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Propanetricarboxylic acid, trimethyl ester

CAS RN

1733-16-0
Record name 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,3-Propanetricarboxylic acid, trimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Keywood, M Cope, Y Iinuma - 2008 - researchgate.net
This is the third progress report for the Clean Air Research Program Project 15: Development of tools for the identification of secondary organic aerosol (SOA) in Australian cities. …
Number of citations: 1 www.researchgate.net
M Keywood, M Cope - 2008 - researchgate.net
This is the final report for the Clean Air Research Program Project 15: Development of tools for the identification of secondary organic aerosol (SOA) in Australian cities. Currently the …
Number of citations: 0 www.researchgate.net

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